N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide
Description
N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its diverse biological activities and its role in medicinal chemistry.
Properties
IUPAC Name |
N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-9-10(2)19-20(3)16(23)14(9)15(22)18-11-5-4-6-12(7-11)24-8-13(17)21/h4-7H,8H2,1-3H3,(H2,17,21)(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHWTXUAKHYXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C)C)C(=O)NC2=CC(=CC=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5,6-trimethyl-3-oxopyridazine-4-carboxylic acid with 3-(2-amino-2-oxoethoxy)aniline under controlled conditions. The reaction is often catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-3-oxopyridazine-4-carboxamide
- N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridine-4-carboxamide
- N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyrimidine-4-carboxamide
Uniqueness
N-[3-(2-amino-2-oxoethoxy)phenyl]-2,5,6-trimethyl-3-oxopyridazine-4-carboxamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
